ATP-Independent Topoisomerase II Inhibition
Amonafide L-malate is a unique ATP-independent catalytic inhibitor of Topo II, in contrast to the ATP-dependent poisons doxorubicin, etoposide, and mitoxantrone. This mechanistic difference is quantified by its insensitivity to ATP .
Classical inhibitors: ATP-dependent
| Evidence Dimension | Sensitivity of Topo II-mediated DNA cleavage to ATP (1 mM) |
|---|---|
| Target Compound Data | Affected only slightly (less than 3-fold) by 1 mM ATP |
| Comparator Or Baseline | Doxorubicin, etoposide, and mitoxantrone are ATP-dependent poisons |
| Quantified Difference | Amonafide is ATP-insensitive; classical inhibitors are ATP-dependent |
| Conditions | In vitro Topo II-mediated DNA cleavage assay |
Why This Matters
ATP-independence suggests a distinct binding mode and catalytic inhibition, which may contribute to a different resistance and toxicity profile compared to ATP-dependent poisons.
